molecular formula C22H22N2O4 B2479122 (E)-ethyl 2-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)benzoate CAS No. 380551-35-9

(E)-ethyl 2-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)benzoate

Cat. No.: B2479122
CAS No.: 380551-35-9
M. Wt: 378.428
InChI Key: ROWOFWPOJXRPMY-UHFFFAOYSA-N
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Description

(E)-ethyl 2-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethyl ester, a cyano group, and an isopropoxyphenyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 2-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)benzoate typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. The key steps include:

    Formation of the acrylamide intermediate: This involves the reaction of 2-isopropoxybenzaldehyde with malononitrile in the presence of a base to form the cyanoacrylamide intermediate.

    Esterification: The cyanoacrylamide intermediate is then reacted with ethyl chloroformate in the presence of a base to form the ethyl ester.

    Amidation: The final step involves the reaction of the ethyl ester with 2-aminobenzoic acid to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 2-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

(E)-ethyl 2-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-ethyl 2-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and leading to downstream effects.

    Interfering with cellular processes: Such as DNA replication or protein synthesis, resulting in cytotoxic effects.

    Inducing oxidative stress: Leading to cell damage and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (E)-ethyl 2-(2-cyano-3-(2-methoxyphenyl)acrylamido)benzoate
  • (E)-ethyl 2-(2-cyano-3-(2-ethoxyphenyl)acrylamido)benzoate
  • (E)-ethyl 2-(2-cyano-3-(2-propoxyphenyl)acrylamido)benzoate

Uniqueness

(E)-ethyl 2-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)benzoate is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 2-[[(E)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enoyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-4-27-22(26)18-10-6-7-11-19(18)24-21(25)17(14-23)13-16-9-5-8-12-20(16)28-15(2)3/h5-13,15H,4H2,1-3H3,(H,24,25)/b17-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROWOFWPOJXRPMY-GHRIWEEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C(=CC2=CC=CC=C2OC(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)/C(=C/C2=CC=CC=C2OC(C)C)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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